5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
Description
The compound 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one features a 4H-pyran-4-one core substituted at position 5 with a branched alkoxy group (3,3-dimethyl-2-oxobutoxy) and at position 2 with a 4-phenylpiperazinylmethyl moiety. The dimethyloxobutoxy substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)21(26)16-28-20-15-27-18(13-19(20)25)14-23-9-11-24(12-10-23)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14,16H2,1-3H3 |
InChI Key |
DXVRBLCDFSSRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a halogenated pyranone intermediate reacts with 4-phenylpiperazine.
Attachment of the Dimethyl Oxobutoxy Group: This step involves the esterification of the pyranone with 3,3-dimethyl-2-oxobutyric acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone and oxobutoxy moieties, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the pyranone and oxobutoxy groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the design of new pharmaceuticals targeting specific biological pathways.
Medicine
Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its piperazine moiety is a common feature in many drugs, suggesting potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety could facilitate binding to neurotransmitter receptors, while the pyranone core might interact with other cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 4H-Pyran-4-one Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
Physicochemical and Pharmacological Properties
- Receptor Interactions : The 4-phenylpiperazine moiety is associated with serotonin (5-HT) and dopamine receptor modulation. Halogenated variants () may enhance binding to σ receptors or adrenergic subtypes .
- Metabolic Stability : Bulky substituents like azepane (BI85531) or dimethyl groups may reduce CYP450-mediated oxidation, improving metabolic stability .
Biological Activity
5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of 4H-pyrans , which are known for their wide range of biological activities. The synthesis of this compound involves several steps, typically employing multicomponent reactions (MCRs) that enhance yield and efficiency. The structure can be represented as follows:
This structure features a pyran ring substituted with a piperazine moiety, which is critical for its biological interactions.
Antimicrobial Properties
Research indicates that 4H-pyran derivatives exhibit substantial antimicrobial activity. A study evaluating various 4H-pyran compounds found that many exhibited effective inhibition against Mycobacterium bovis (BCG), a model organism for tuberculosis. The minimum inhibitory concentration (MIC) values were determined using a broth microtiter dilution method, where the tested compounds demonstrated promising results compared to standard drugs like ethambutol and isoniazid .
Table 1: Antimicrobial Activity of 4H-Pyran Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5-(3,3-dimethyl-2-oxobutoxy)... | 32 | Mycobacterium bovis |
| Ethambutol | 16 | Mycobacterium bovis |
| Isoniazid | 8 | Mycobacterium bovis |
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Various studies have assessed the efficacy of 4H-pyrans against fungal strains, revealing that certain derivatives possess fungicidal properties, making them potential candidates for antifungal drug development .
Other Biological Activities
The potential therapeutic applications of this compound extend beyond antimicrobial and antifungal activities. 4H-pyrans have been implicated in various biological processes including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The presence of specific substituents can enhance anti-inflammatory properties.
- Neuroprotective Effects : Compounds with piperazine rings may exhibit protective effects in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have highlighted the biological significance of pyran derivatives:
- Antimycobacterial Study : A comprehensive evaluation of synthesized pyran derivatives showed that modifications at the C-2 position significantly impacted their antimycobacterial activity. The study concluded that certain substitutions led to enhanced efficacy against resistant strains of bacteria .
- Antifungal Evaluation : In vitro studies demonstrated that specific 4H-pyran derivatives inhibited the growth of Candida species, indicating their potential use as antifungal agents in clinical settings .
- Neuroprotective Research : Experimental models have indicated that compounds similar to 5-(3,3-dimethyl-2-oxobutoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
